molecular formula C11H8BrF4NO B13717839 5-Bromo-N-cyclopropyl-2-fluoro-4-trifluoromethyl-benzamide

5-Bromo-N-cyclopropyl-2-fluoro-4-trifluoromethyl-benzamide

Cat. No.: B13717839
M. Wt: 326.08 g/mol
InChI Key: RURLBIWUEHTGAM-UHFFFAOYSA-N
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Description

5-Bromo-N-cyclopropyl-2-fluoro-4-trifluoromethyl-benzamide is a complex organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-cyclopropyl-2-fluoro-4-trifluoromethyl-benzamide typically involves multiple steps, starting from commercially available precursorsThe trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-cyclopropyl-2-fluoro-4-trifluoromethyl-benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 5-Bromo-N-cyclopropyl-2-fluoro-4-trifluoromethyl-benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The presence of the trifluoromethyl group enhances its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N-cyclopropyl-2-fluoro-4-trifluoromethyl-benzamide is unique due to the combination of its substituents, which confer specific chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications requiring robust and selective compounds .

Properties

Molecular Formula

C11H8BrF4NO

Molecular Weight

326.08 g/mol

IUPAC Name

5-bromo-N-cyclopropyl-2-fluoro-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C11H8BrF4NO/c12-8-3-6(10(18)17-5-1-2-5)9(13)4-7(8)11(14,15)16/h3-5H,1-2H2,(H,17,18)

InChI Key

RURLBIWUEHTGAM-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CC(=C(C=C2F)C(F)(F)F)Br

Origin of Product

United States

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